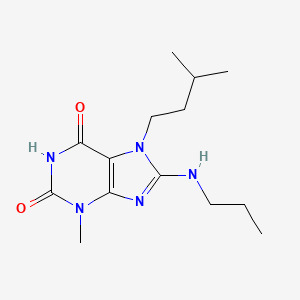

7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Descripción

7-Isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine-dione core. Key structural features of this compound include:

- Position 3: A methyl group, enhancing metabolic stability.

- Position 7: An isopentyl (3-methylbutyl) chain, contributing to lipophilicity and membrane permeability.

- Position 8: A propylamino group, which may facilitate hydrogen bonding with biological targets.

Propiedades

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSODLGCSJCVGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-Isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 313372-68-8, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H21N5O2 |

| Molecular Weight | 279.34 g/mol |

| CAS Number | 313372-68-8 |

| Structure | Structure |

The biological activity of 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione primarily revolves around its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that play critical roles in various physiological processes.

Key Mechanisms:

- Adenosine Receptor Modulation : The compound is believed to act as an agonist or antagonist at specific adenosine receptor subtypes, influencing pathways related to inflammation and neuroprotection.

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

In Vitro Studies

Research has demonstrated that 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione exhibits significant activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of proliferation |

| A549 | 10 | Cell cycle arrest |

These results indicate a promising potential for this compound in cancer therapeutics.

Case Studies

One notable case study involved the evaluation of this compound's effects on human glioblastoma cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Pharmacological Applications

Given its biological activity, 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is being explored for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a potential candidate for developing new anticancer therapies.

- Neuroprotective Agent : Due to its interaction with adenosine receptors, it may have implications in treating neurodegenerative diseases.

Comparación Con Compuestos Similares

The following table and analysis compare the target compound with structurally related purine- and pyrimidine-dione derivatives, focusing on substituent effects, molecular properties, and bioactivity.

Structural and Molecular Comparison

Substituent Effects on Properties and Activity

Position 8 Modifications

- Trifluoropropyl (3-29A) : The CF₃ group increases lipophilicity and metabolic resistance, as seen in its lower melting point (140°C) compared to bulkier analogs .

- Isopentylthio () : The sulfur atom in the thioether may alter electronic properties and redox sensitivity, though biological data are unavailable .

Position 7 Modifications

- Isopentyl (Target) vs.

Core Structure Differences

- Purine-dione vs. Pyrimidin-dione : Pyrimidin-dione derivatives () exhibit reduced nitrogen content and varied hydrogen-bonding capacity compared to purine-diones, which may limit their bioactivity range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.